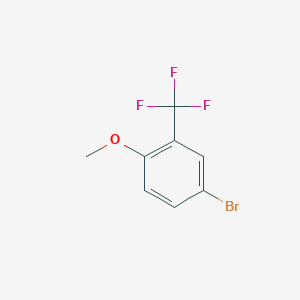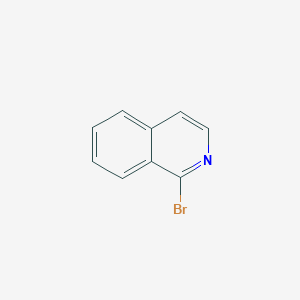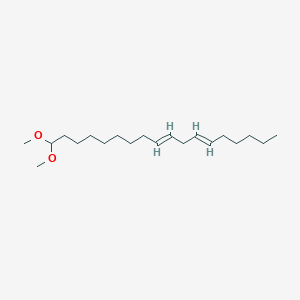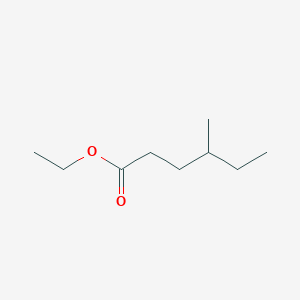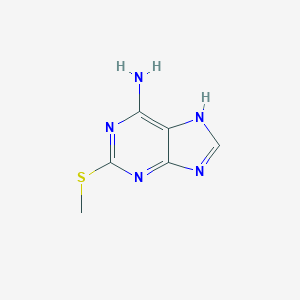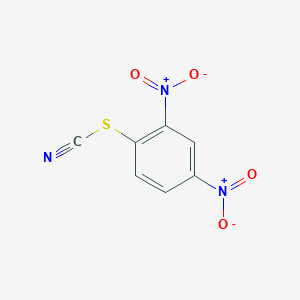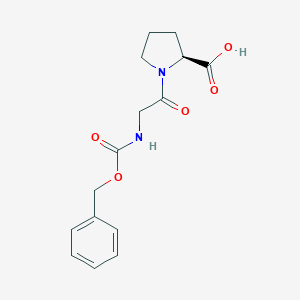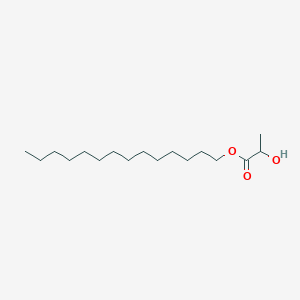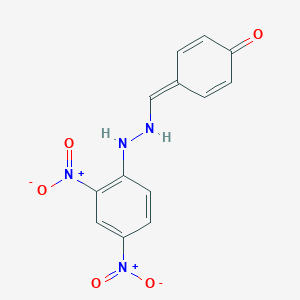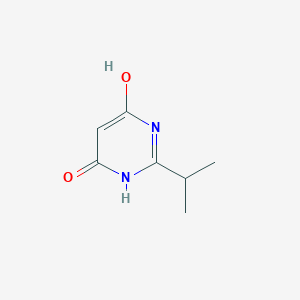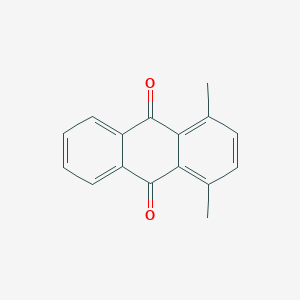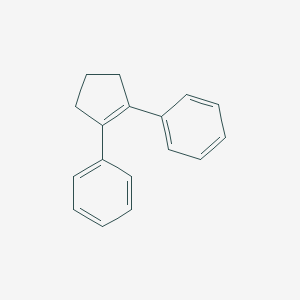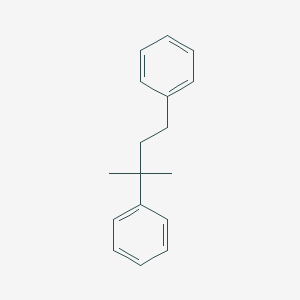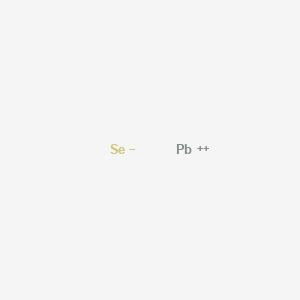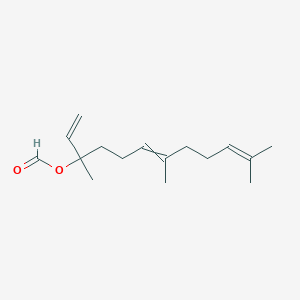
(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate is an organic compound known for its unique structure and properties. It is a formate ester derived from a sesquiterpene alcohol. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate typically involves the esterification of the corresponding alcohol with formic acid or its derivatives. One common method is the reaction of (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-ol with formic acid in the presence of a dehydrating agent such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The process may also include purification steps like distillation or crystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the formate ester back to the alcohol.
Substitution: Nucleophilic substitution reactions can replace the formate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of fragrances and flavors. Its pleasant aroma makes it a popular choice in the formulation of perfumes and other scented products.
Mecanismo De Acción
The mechanism of action of (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Geranyl formate: Another formate ester with a similar structure but different functional groups.
Neryl formate: Similar to geranyl formate but with a different stereochemistry.
Farnesyl formate: A related compound with a longer carbon chain.
Uniqueness
(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate is unique due to its specific stereochemistry and the presence of multiple double bonds. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
1112-99-8 |
|---|---|
Fórmula molecular |
C16H26O2 |
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
[(3S,6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl] formate |
InChI |
InChI=1S/C16H26O2/c1-6-16(5,18-13-17)12-8-11-15(4)10-7-9-14(2)3/h6,9,11,13H,1,7-8,10,12H2,2-5H3/b15-11+/t16-/m1/s1 |
Clave InChI |
GJPVEZJRYIBIOD-RBFDBLARSA-N |
SMILES |
CC(=CCCC(=CCCC(C)(C=C)OC=O)C)C |
SMILES isomérico |
CC(=CCC/C(=C/CC[C@@](C)(C=C)OC=O)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(C)(C=C)OC=O)C)C |
| 1112-99-8 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


